molecular formula C11H16N2O B2614302 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199971-67-8

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No. B2614302
CAS RN: 2199971-67-8
M. Wt: 192.262
InChI Key: FHZXEHLBVXXZPT-UHFFFAOYSA-N
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Description

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of 2-methyl-5-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is C10H14N2 . The molecular weight is 162.2316 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The pyrrolidine ring in 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

5-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-4-11(12-7-9)14-10-5-6-13(2)8-10/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZXEHLBVXXZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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